molecular formula C14H21N3O4S B7017947 N-[[1-(6-methoxypyridine-3-carbonyl)piperidin-3-yl]methyl]methanesulfonamide

N-[[1-(6-methoxypyridine-3-carbonyl)piperidin-3-yl]methyl]methanesulfonamide

Cat. No.: B7017947
M. Wt: 327.40 g/mol
InChI Key: QERJXLCIHOTQIT-UHFFFAOYSA-N
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Description

N-[[1-(6-Methoxypyridine-3-carbonyl)piperidin-3-yl]methyl]methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a methanesulfonamide group attached to a piperidine ring, which is further connected to a methoxypyridine moiety. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[[1-(6-methoxypyridine-3-carbonyl)piperidin-3-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-21-13-6-5-12(9-15-13)14(18)17-7-3-4-11(10-17)8-16-22(2,19)20/h5-6,9,11,16H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERJXLCIHOTQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)N2CCCC(C2)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[1-(6-methoxypyridine-3-carbonyl)piperidin-3-yl]methyl]methanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the cyclization of appropriate amines with aldehydes or ketones.

    Attachment of the Methoxypyridine Group: The methoxypyridine moiety is introduced via a coupling reaction, often using reagents such as pyridine derivatives and appropriate catalysts.

    Introduction of the Methanesulfonamide Group: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the methoxypyridine moiety.

    Reduction: Alcohol derivatives of the piperidine ring.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-[[1-(6-Methoxypyridine-3-carbonyl)piperidin-3-yl]methyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(6-methoxypyridine-3-carbonyl)piperidin-3-yl]methyl]methanesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

  • N-[[1-(6-Methoxypyridine-3-carbonyl)piperidin-3-yl]methyl]benzenesulfonamide
  • N-[[1-(6-Methoxypyridine-3-carbonyl)piperidin-3-yl]methyl]ethanesulfonamide

Comparison:

  • Structural Differences: The primary difference lies in the sulfonamide group, where methanesulfonamide is replaced by benzenesulfonamide or ethanesulfonamide.
  • Biological Activity: These structural variations can lead to differences in biological activity, receptor affinity, and enzyme inhibition potency.
  • Uniqueness: N-[[1-(6-Methoxypyridine-3-carbonyl)piperidin-3-yl]methyl]methanesulfonamide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties.

This comprehensive overview highlights the significance of this compound in various scientific domains

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